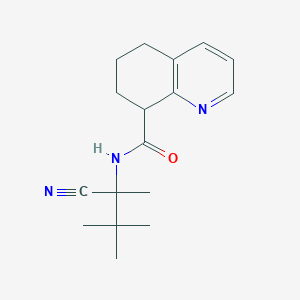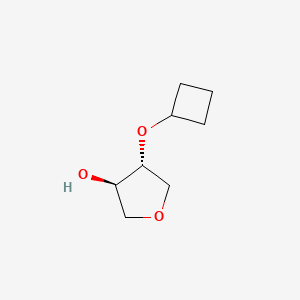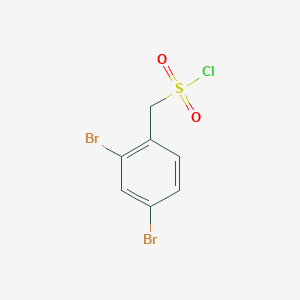![molecular formula C15H17NO3S2 B2692091 1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate CAS No. 2379985-45-0](/img/structure/B2692091.png)
1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is a complex organic compound that features a bithiophene core Bithiophene derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a bithiophene derivative with a suitable boron reagent under palladium catalysis . The resulting bithiophene intermediate is then subjected to further functionalization to introduce the carbamoyl and acetate groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is largely dependent on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The bithiophene core plays a crucial role in these processes by providing a conjugated system that allows for efficient electron delocalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar applications.
2,5-Dibromothiophene: Another thiophene derivative with potential in organic electronics.
3,3’-Dithienyl: A closely related compound with similar electronic properties.
Uniqueness
1-[({[3,3’-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to simpler thiophene derivatives. This makes it particularly valuable in applications requiring precise molecular engineering and functionalization.
Propriétés
IUPAC Name |
[2-methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-10(17)19-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-20-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFKLGLPXEIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
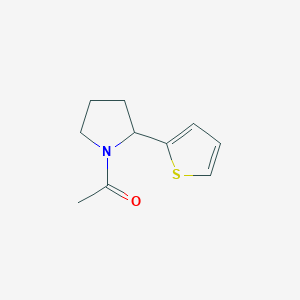
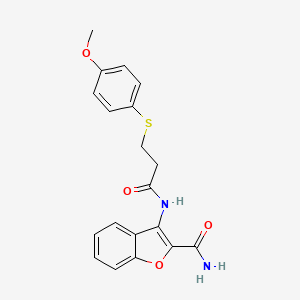
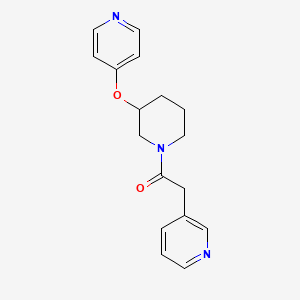

![4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile](/img/structure/B2692019.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2692021.png)
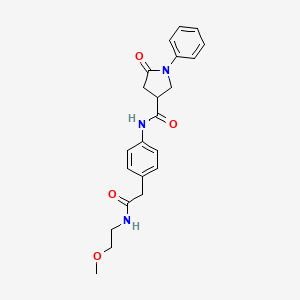
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)

